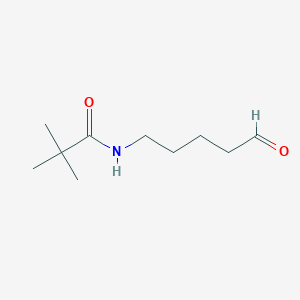![molecular formula C14H15BrN2 B13831616 (1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)
(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carbonitrile is a complex organic compound with the molecular formula C13H16BrN It is characterized by its bicyclic structure, which includes a bromine atom and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules One common method involves the bromination of 2-azabicyclo[22The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-azabicyclo[2.2.1]heptane
- tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- 2-boc-7-amino-2-azabicyclo[2.2.1]heptane
Uniqueness
What sets 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H15BrN2 |
|---|---|
Molekulargewicht |
291.19 g/mol |
IUPAC-Name |
(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile |
InChI |
InChI=1S/C14H15BrN2/c15-13-12-6-11(7-16)14(13)17(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6,8-9H2/t11?,12-,13?,14-/m1/s1 |
InChI-Schlüssel |
DEEVDUKZMAWCQE-FKZOYECMSA-N |
Isomerische SMILES |
C1[C@@H]2CN([C@H](C1C#N)C2Br)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C2CN(C(C1C#N)C2Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)







